molecular formula C26H48O12 B1593480 Sucrose myristate CAS No. 27216-47-3

Sucrose myristate

Cat. No.: B1593480
CAS No.: 27216-47-3
M. Wt: 552.7 g/mol
InChI Key: ZDHFXSHOJAMQQP-UHFFFAOYSA-N
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Description

Sucrose myristate (CAS 27216-47-3) is a non-ionic surfactant belonging to the class of sucrose fatty acid esters. It is synthesized from sucrose and myristic acid, forming a compound where the hydrophilic sucrose head is coupled with a lipophilic 14-carbon fatty acid chain. This structure confers surfactant properties, and its specific Hydrophile-Lipophile Balance (HLB) value makes it a versatile excipient in pharmaceutical and cosmetic research. Its primary research value lies in its application as a penetration enhancer in transdermal therapeutic systems. Studies demonstrate that this compound significantly increases the in vitro liberation and simulated cutaneous absorption of active pharmaceutical ingredients, such as metoprolol tartrate, from polymer matrixes . The enhancement mechanism is attributed to its surfactant activity, which can improve solubility and diffusion. Beyond transdermal delivery, it functions as an effective emulsifying agent, skin conditioner, and emollient in various formulations . With a molecular formula of C26H48O12 and a molecular weight of 552.65 g/mol, it is a high-purity tool for investigating novel drug delivery systems and stable emulsion design. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] tetradecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(30)38-26(24(35)22(33)20(31)17(14-27)37-26)25(16-29)23(34)21(32)18(15-28)36-25/h17-18,20-24,27-29,31-35H,2-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHFXSHOJAMQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27216-47-3
Record name Sucrose myristate
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Preparation Methods

Transesterification Using Methyl Myristate in Organic Solvent Media

A widely reported and industrially relevant method involves transesterification of sucrose with methyl myristate in the presence of a catalyst and an organic solvent such as dimethyl formamide (DMF).

Process Description:

  • Sucrose and methyl myristate are dissolved in DMF.
  • Potassium carbonate is used as a catalyst.
  • The reaction is conducted at elevated temperatures (~95 °C) under reduced pressure (~100 mm Hg) to facilitate methanol removal.
  • Reaction time varies, typically around 12 hours.
  • After reaction completion, DMF is evaporated under vacuum, and the product is purified by solvent extraction (e.g., methyl isobutyl ketone) to separate unreacted sugar and impurities.

Key Data from Patent US2948716A:

Parameter Value
Molar ratio (Sucrose:Methyl myristate) 1:1
Catalyst Potassium carbonate (10 g)
Solvent Dimethyl formamide (1250 ml)
Temperature 95 °C
Pressure 100 mm Hg
Reaction time ~12 hours
Product form Amorphous waxy mass

This method yields sucrose myristate with high purity after solvent recovery and crystallization steps. The process allows recovery and reuse of solvents, making it economically viable.

Solvent-Free Synthesis via Transesterification with Fatty Acid Methyl Esters

Recent advances focus on solvent-free methods to avoid the use of volatile organic solvents, reducing environmental impact and production costs.

Method Outline:

  • Solid sucrose is mixed with a base (e.g., potassium hydroxide) and a magnesium salt of a long-chain fatty acid (e.g., magnesium myristate).
  • The mixture is heated at moderate temperatures (~100 °C) to dry and melt components.
  • Methyl myristate is added, and the reaction proceeds at 125–135 °C under vacuum for several hours (e.g., 4 hours).
  • Methanol formed during transesterification is stripped out under vacuum.
  • Post-reaction, alcoholic extraction is used to remove excess fatty acids and by-products.

Advantages:

  • Avoids solvents like DMF.
  • Environmentally friendlier and potentially lower cost.
  • Produces high-purity monoesters comparable or superior to commercial products.

Drawbacks:

  • Introduction of magnesium stearate (or myristate) adds excess fatty acid, requiring additional purification.
  • Requires careful temperature control to avoid sucrose caramelization (melting point ~186 °C).

This approach has been validated in academic research and industrial settings, demonstrating effective synthesis of sucrose esters including this compound.

Use of Enzymatic Catalysis for Sucrose Ester Synthesis

Enzymatic synthesis using lipases (e.g., immobilized Rhizomucor miehei lipase) has been explored for sucrose esters:

  • The reaction involves esterification of sucrose with fatty acids or their esters in the presence of lipase.
  • Typically requires small amounts of solvents such as tert-butanol initially.
  • Reaction times are longer (up to several days).
  • Yields high selectivity for monoesters with minimal by-products.

Though less common for industrial-scale this compound production due to cost and time, enzymatic methods offer mild conditions and high selectivity.

Comparative Summary of Preparation Methods

Method Solvent Catalyst Temp (°C) Reaction Time Purity & Yield Advantages Limitations
Direct Esterification None Acid catalyst (rare) High Long Low monoester yield Simple setup Poor selectivity, degradation
Transesterification in DMF Dimethyl formamide Potassium carbonate ~95 ~12 hours High purity, good yield Efficient, industrially proven Use of toxic solvent
Solvent-Free Transesterification None KOH, Mg myristate 100-135 ~4 hours High purity monoesters Eco-friendly, cost-effective Requires purification steps
Enzymatic Esterification Small solvent (tert-butanol) Lipase (immobilized) Mild (40-60) Days High selectivity Mild conditions, selective Slow, costly

Detailed Research Findings and Notes

  • The transesterification reaction typically involves an initiation period of 1–3 hours, during which viscosity increases as sucrose esters form.
  • Reaction progress is monitored by chromatography to optimize yield and monoester content.
  • Removal of methanol by vacuum stripping is crucial to drive the reaction forward.
  • Particle size of sucrose affects mixing efficiency; particles smaller than 250 microns are preferred for better dispersion.
  • Solvent-free methods have been shown to produce sucrose monoesters with purity levels around 74.6 wt %, comparable to commercial products.
  • Purification involves crystallization and solvent extraction to remove unreacted sucrose and fatty acid impurities.
  • Recycling of solvents and fatty acids is feasible, improving process sustainability.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monotetradecanoate can undergo hydrolysis in the presence of water and an acid or base catalyst, breaking down into sucrose and tetradecanoic acid.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Hydrolysis: Sucrose and tetradecanoic acid.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Sucrose myristate, an ester of sucrose and myristic acid, is a compound with applications in pharmaceutical research as a penetration enhancer . Studies indicate its effectiveness in improving drug delivery and skin moisturization .

Scientific Research Applications

Transdermal Drug Delivery: this compound has been investigated for its potential to enhance the penetration of drugs through the skin .

  • A study comparing this compound to sucrose laurate found that this compound, when incorporated into hydrogels, effectively moisturized the skin and enhanced drug penetration at lower concentrations . This suggests this compound could be a more efficient penetration enhancer than sucrose laurate in transdermal drug delivery systems .

Nasal Drug Delivery: this compound is also being explored as a pharmaceutical excipient for nasal drug delivery due to its solubilizing properties .

  • Research has determined non-toxic doses of myristate sucrose esters and their effects on epithelial permeability using the RPMI 2650 human nasal epithelial cell line . The data suggests that laurate and myristate sucrose esters can potentially be used as permeability enhancers in nasal formulations to augment drug delivery to the systemic circulation .

Intestinal Permeability Enhancement: Studies on Caco-2 cells, an intestinal epithelial model, have shown that sucrose esters, including myristate, can enhance drug permeability through both transcellular and paracellular routes without inhibiting P-glycoprotein (P-gp) .

  • Sucrose esters in nontoxic concentrations significantly reduced resistance and impedance, and increased permeability for atenolol, fluorescein, vinblastine, and rhodamine 123 in Caco-2 monolayers .

Anti-Biofilm Agent: Sugar fatty acid esters, including this compound, exhibit inhibitory effects on biofilm formation by bacteria such as Staphylococcus aureus and Escherichia coli .

  • Sucrose mono-myristate significantly inhibited biofilm formation at a low concentration, suggesting its potential as an anti-biofilm agent .

Data Table: Applications of this compound in Scientific Research

ApplicationDescription
Transdermal Drug DeliveryEnhances the penetration of drugs through the skin; more effective than sucrose laurate .
Nasal Drug DeliveryUsed as a pharmaceutical excipient to improve drug delivery through the nasal passage .
Intestinal PermeabilityEnhances drug permeability through transcellular and paracellular routes without inhibiting P-glycoprotein .
Anti-Biofilm AgentInhibits biofilm formation in bacteria such as Staphylococcus aureus and Escherichia coli .

Additional Research

Myristate can also be used as a carbon and energy source for fungi .

  • Myristate boosts the asymbiotic growth of AM fungi and can also serve as a carbon and energy source .
  • Myristate initiates AM fungal growth under asymbiotic conditions and can be utilized for the biosynthesis of chitin and chitosan in fungal cell walls .

Mechanism of Action

The mechanism of action of Sucrose myristate involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and interaction. In biological systems, it can enhance the permeability of cell membranes, facilitating the uptake of nutrients and drugs. The molecular targets include cell membrane lipids and proteins involved in transport processes.

Comparison with Similar Compounds

Comparison with Similar Sucrose Esters

Sucrose esters vary in functionality based on the fatty acid chain length (C8–C18). Below is a detailed comparison of sucrose myristate with laurate (C12), palmitate (C16), and oleate (C18:1) esters.

Functional Properties

Emulsifying Capacity

The hydrophilic-lipophilic balance (HLB) varies with chain length:

  • Sucrose laurate (C12) : Higher HLB (hydrophilic), suitable for oil-in-water emulsions.
  • This compound (C14) : Intermediate HLB, versatile for both oil-in-water and water-in-oil systems.
  • Sucrose palmitate (C16) : Lower HLB (lipophilic), ideal for water-in-oil emulsions.

In microemulsion gels, sucrose palmitate and laurate are combined with isopropyl myristate to enhance topical drug delivery, demonstrating their role in stabilizing formulations . This compound’s intermediate HLB makes it adaptable for cosmetic creams and lotions .

Antimicrobial Activity
Compound S. aureus Inhibition B. subtilis Inhibition E. coli Inhibition Antifungal Activity
This compound High Moderate Low Low
Monosaccharide Esters Moderate High High (glucosyl) High

This compound exhibits stronger antibacterial activity against S. aureus compared to monosaccharide monomyristates but is less effective against B. subtilis and fungi . This suggests that the number of hydroxyl groups in sucrose (eight vs. fewer in monosaccharides) influences target specificity .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing sucrose myristate, and how can researchers optimize reaction efficiency?

  • Methodological Answer : this compound is synthesized via esterification, typically using myristic acid and sucrose under controlled conditions. Key parameters include solvent selection (e.g., dimethylformamide or pyridine for solubility), catalyst choice (e.g., lipases or acid catalysts), and temperature (60–90°C). Reaction progress can be monitored via thin-layer chromatography (TLC) or HPLC. Post-synthesis purification involves solvent extraction or column chromatography to remove unreacted substrates .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms ester bond formation and substitution degree. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1740 cm⁻¹). High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) quantifies purity. Cross-referencing with spectral databases (e.g., NIST) ensures accuracy .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests under stressors like elevated temperature (40–60°C), humidity (75% RH), and light exposure. Analyze samples periodically using HPLC or gas chromatography (GC) to track decomposition products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Differential scanning calorimetry (DSC) evaluates thermal stability .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s role in drug delivery systems?

  • Methodological Answer : Focus on compatibility with active pharmaceutical ingredients (APIs) and biocompatibility assays (e.g., hemolysis tests). Use dynamic light scattering (DLS) to assess micelle formation and transmission electron microscopy (TEM) for morphology. In vitro release studies (e.g., dialysis membrane method) under physiological pH/temperature quantify API release kinetics. Compare with control formulations to isolate this compound’s effects .

Q. How can researchers resolve contradictions in reported critical micelle concentration (CMC) values for this compound?

  • Methodological Answer : Discrepancies often arise from purity variations, solvent polarity, or measurement techniques (e.g., surface tension vs. fluorescence probing). Standardize protocols: use ultra-pure water, validate instrument calibration, and report temperature/pH. Conduct meta-analyses of published CMC data, stratifying by synthesis method and analytical conditions. Statistical tools like ANOVA identify significant confounding variables .

Q. What strategies mitigate byproduct formation during this compound synthesis?

  • Methodological Answer : Byproducts (e.g., mono-/di-esters) arise from incomplete esterification. Optimize stoichiometry (e.g., excess myristic acid) and use selective catalysts (e.g., immobilized lipases). Monitor reaction intermediates via LC-MS. Post-synthesis, employ gradient elution in flash chromatography for precise separation. Green chemistry approaches, such as solvent-free mechanochemical synthesis, may reduce side reactions .

Q. How can thermodynamic properties of this compound inform its application in lipid-based formulations?

  • Methodological Answer : Determine melting point (DSC), solubility parameters (Hansen solubility spheres), and logP values to predict lipid compatibility. Microcalorimetry studies quantify enthalpy changes during micellization. Pair with molecular dynamics simulations to model interactions with bilayer membranes. Experimental data should be cross-validated with computational models to ensure translational relevance .

Methodological Best Practices

  • Reproducibility : Document synthesis protocols, including batch-specific details (e.g., solvent lot numbers, humidity levels). Use internal standards in analytical workflows .
  • Data Integrity : Archive raw spectral/data files and share via supplementary materials. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Contradiction Analysis : Apply systematic review frameworks (e.g., PRISMA) to evaluate literature discrepancies, emphasizing study design heterogeneity .

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